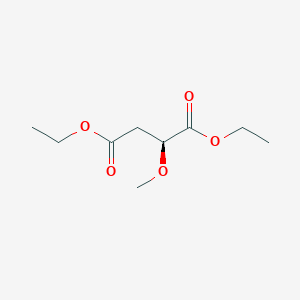
Diethyl (S)-2-methoxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (S)-2-methoxysuccinate is an organic compound that belongs to the class of esters. It is characterized by the presence of two ethyl groups and a methoxy group attached to a succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (S)-2-methoxysuccinate can be synthesized through several methods. One common approach involves the esterification of (S)-2-methoxysuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (S)-2-methoxysuccinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of this compound aldehyde or this compound acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Diethyl (S)-2-methoxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl (S)-2-methoxysuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of active metabolites that exert physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Diethyl (S)-2-methoxysuccinate can be compared with other similar compounds such as:
Diethyl succinate: Lacks the methoxy group, resulting in different reactivity and applications.
Dimethyl (S)-2-methoxysuccinate: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Diethyl ®-2-methoxysuccinate: The enantiomer of this compound, which may have different biological activities.
Properties
CAS No. |
77325-99-6 |
|---|---|
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
diethyl (2S)-2-methoxybutanedioate |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(10)6-7(12-3)9(11)14-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
CRFNZTOCCSXWQM-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)OC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















